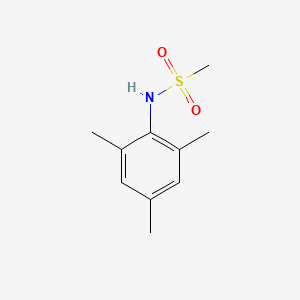

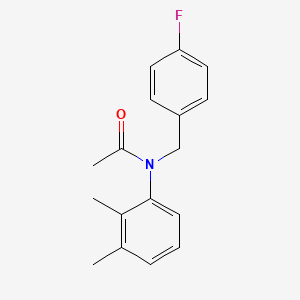

![molecular formula C16H16N2OS B5694240 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide CAS No. 25343-24-2](/img/structure/B5694240.png)

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide

Vue d'ensemble

Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide, also known as DTCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTCB is a thioamide derivative that has been synthesized using a specific synthesis method.

Mécanisme D'action

The mechanism of action of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of the enzyme carbonic anhydrase, which is involved in various physiological processes, including the regulation of pH. This compound binds to the active site of the enzyme, preventing its activity and leading to a decrease in the production of bicarbonate ions. This mechanism of action has been studied extensively in the context of cancer research, where the inhibition of carbonic anhydrase has been shown to have anti-cancer properties.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compound has also been studied for its potential use in the treatment of glaucoma, a condition that affects the eyes and can lead to blindness. This compound has been shown to reduce intraocular pressure, making it a potential treatment for glaucoma.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide is its potential applications in cancer research and photodynamic therapy. This compound has been shown to have anti-cancer properties and can be used as a photosensitizer in photodynamic therapy. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of this compound in various applications.

Orientations Futures

There are several future directions for the study of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide. One of the potential future directions is the investigation of its potential use in the treatment of glaucoma. Further studies are needed to determine the safety and efficacy of this compound in the treatment of glaucoma. Another potential future direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Further studies are needed to determine the potential applications of this compound in these fields.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine the safety and efficacy of this compound in various applications, and its potential use in the treatment of various diseases.

Applications De Recherche Scientifique

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.

Propriétés

IUPAC Name |

N-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11-7-6-8-12(2)14(11)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQODTXRRZVSKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358137 | |

| Record name | n-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25343-24-2 | |

| Record name | NSC328015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-[(2,6-dimethylphenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

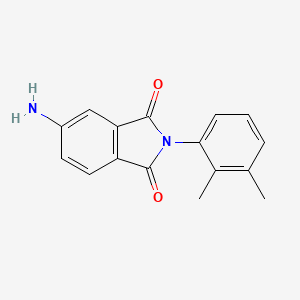

![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)

![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)

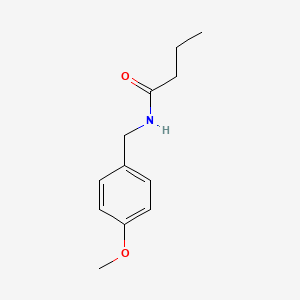

![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)

![2-{4-[(4-bromophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5694198.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5694203.png)

![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)

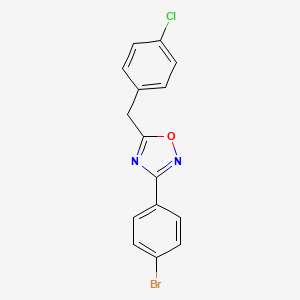

![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)